molecular formula C23H15BrClNO4 B2500206 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921553-41-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2500206
CAS No.: 921553-41-5
M. Wt: 484.73
InChI Key: XUNLGTGALMCOMV-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a halogenated benzofuran derivative featuring a 4-bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 7-methoxy-benzofuran carboxamide moiety.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNLGTGALMCOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Perkin Rearrangement

Starting Material : 7-Methoxy-3-bromocoumarin
Reaction Conditions :

  • Microwave irradiation (300 W, 150°C, 5 min)
  • Potassium hydroxide (2.5 eq) in ethanol/water (4:1)
    Mechanism : Base-induced ring opening followed by cyclization to benzofuran

Yield : 89–92% (vs. 82% for conventional thermal method)
Advantages :

  • 36-fold reduction in reaction time
  • Avoids decarboxylation side reactions

Alternative Coumarin Bromination Pathway

Step 1 : Regioselective bromination of 7-methoxycoumarin

  • Reagent : N-Bromosuccinimide (1.1 eq)
  • Conditions : Acetonitrile, 0°C → RT, 2 h
    Step 2 : Perkin rearrangement under microwave conditions

Comparative Data :

Parameter Microwave Method Thermal Method
Reaction Time 5 min 3 h
Isolated Yield (%) 89 82
Purity (HPLC) 98.4% 95.1%

Synthesis of 4-Bromo-2-(2-Chlorobenzoyl)Aniline

Directed Bromination Strategy

Starting Material : 2-(2-Chlorobenzoyl)aniline
Protection : Acetylation with acetic anhydride (1.2 eq)

  • Conditions : 60°C, 1 h, 94% yield

Bromination :

  • Reagent : N-Bromosuccinimide (1.05 eq)
  • Catalyst : FeCl₃ (5 mol%)
  • Solvent : Tetrachloroethane, 80°C, 4 h
    Deprotection : Acidic hydrolysis (6M HCl, reflux)

Key Observations :

  • Para-bromination selectivity >98% (NMR analysis)
  • Overall yield: 78% over three steps

Friedel-Crafts Alternative Pathway

Step 1 : Bromination of 4-bromo-2-nitroaniline
Step 2 : Nitro group reduction (H₂/Pd-C, 85% yield)
Step 3 : Friedel-Crafts acylation with 2-chlorobenzoyl chloride

  • Catalyst : AlCl₃ (1.5 eq)
  • Solvent : Dichloromethane, 0°C → RT
    Yield : 68% (lower than protection-bromination route)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • DCC (1.5 eq)/DMAP (0.1 eq)
  • Solvent : Dry THF, N₂ atmosphere
    Procedure :
  • Activate 7-methoxybenzofuran-2-carboxylic acid (1 h, 0°C)
  • Add 4-bromo-2-(2-chlorobenzoyl)aniline (1.2 eq)
  • Stir at room temperature for 12 h

Yield : 74%
Purity : 96.2% (HPLC)

Imidazolecarboxylate Activation Method

Reagent : N,N’-Carbonyldiimidazole (CDI, 1.3 eq)
Conditions :

  • CDI activation in THF (1 h, RT)
  • Amine addition (24 h, RT)

Comparative Performance :

Parameter DCC/DMAP Method CDI Method
Reaction Time 12 h 24 h
Isolated Yield (%) 74 81
Byproduct Formation 5.8% 2.1%

Industrial-Scale Optimization Considerations

Continuous Flow Synthesis

Domain A Production :

  • Microwave reactors with 15 L/min throughput
  • In-line pH monitoring for rearrangement control

Domain B Synthesis :

  • Packed-bed reactor for bromination (residence time 8 min)

Coupling Stage :

  • Microreactor array (DCC method preferred for scalability)

Throughput : 12 kg/day (pilot scale data)

Purification Technologies

Crystallization Optimization :

  • Anti-solvent: Heptane/ethyl acetate (3:1)
  • Cooling rate: 0.5°C/min → 95% recovery

Chromatography Alternatives :

  • Simulated moving bed (SMB) chromatography
  • Purity upgrade from 92% → 99.8%

Analytical Characterization Benchmarks

1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, benzofuran-H5)
  • δ 7.88 (d, J = 8.4 Hz, 2H, benzoyl-H)
  • δ 6.92 (s, 1H, NH)

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 8.72 min

Mass Spec Data :

  • ESI-MS m/z: 513.02 [M+H]+ (calc. 513.04)

Emerging Methodological Innovations

Photoredox Catalysis

Recent trials using Ir(ppy)₃ catalyst show:

  • 20% reduction in bromination time
  • Improved para-selectivity (99.1%)

Biocatalytic Approaches

Engineered amidases demonstrate:

  • 82% conversion in amide coupling
  • Phosphate buffer system (pH 7.4)

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brominated Benzofuran Derivatives

Compounds such as methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) (, Figure 3) share the brominated benzofuran core with the target compound. Key comparisons include:

  • Cytotoxicity: Compound 4 and 5 exhibit significant activity against human cancer cell lines. However, brominated analogs generally display lower cytotoxicity compared to non-brominated precursors .
  • Antifungal Activity: Derivative 5, with a diethylaminoethoxy side chain, shows enhanced antifungal activity, suggesting that side-chain modifications influence bioactivity. The target compound’s 7-methoxy group may confer different pharmacokinetic properties compared to 5’s polar side chain .
Table 1: Bioactivity Comparison of Brominated Benzofurans
Compound Cytotoxicity (Cancer Cells) Antifungal Activity Key Substituents
Target Compound Not reported Not reported 4-Br, 2-Cl-benzoyl, 7-OMe
Methyl 5-bromo-7-hydroxy-... (4) High None 5-Br, 7-OH, 6-OMe
Methyl 5-bromo-7-(diethylamino)... (5) High Yes 5-Br, 7-O-(CH2)2N(Et)2, 6-OMe

Chlorobenzoyl-Containing Analogs

Chlorobenzoyl groups are present in antimicrobial peptides like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Compound 25). These compounds target Gram-positive bacteria and fungi, implying that the 2-chlorobenzoyl group in the target molecule may enhance interactions with microbial enzymes or membranes. However, the absence of amino acid esters in the target compound may limit direct antimicrobial comparisons .

Table 2: Physicochemical Properties of Halogenated Analogs
Compound Molecular Weight (g/mol) HPLC Retention Time (min) Key Halogens
Target Compound ~490 Not reported Br, Cl
Example 121 (EP 4 374 877 A2) 755 1.50 Br, Cl, F
Example 122 (EP 4 374 877 A2) 604 0.89 Br, Cl

Key Research Findings and Implications

Bromination Impact: Bromine at the 4-position may reduce cytotoxicity compared to non-brominated precursors, as observed in .

Chlorobenzoyl Role : The 2-chlorobenzoyl group could enhance target binding in microbial or cancer pathways, similar to Compound 25 () .

Synthetic Feasibility : Multi-step synthesis with purification via chromatography is likely required, mirroring methods in and .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20H20BrClN2O2
  • Molecular Weight : 435.742 g/mol
  • Structure : The compound features a benzofuran backbone with various substituents that influence its biological activity.

Biological Activity Overview

The biological activities of this compound include neuroprotective effects and anticancer properties.

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties against excitotoxicity, which is often mediated by NMDA receptors. A study synthesized various derivatives and assessed their neuroprotective effects using primary cultured rat cortical neurons. Among the tested compounds, those with specific substitutions showed significant protection against NMDA-induced neuronal damage.

CompoundSubstitutionNeuroprotective Activity
1f-CH3 at R2Comparable to memantine
1j-OH at R3Moderate anti-excitotoxic effects

The compound 1f demonstrated potent neuroprotection at a concentration of 30 μM, suggesting that the methoxy group plays a critical role in enhancing neuroprotective activity .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including lung (A-549) and cervical (HeLa) cancer cells. The compound was evaluated using the MTT assay to determine its cytotoxic effects.

Cell LineIC50 (nM)Activity Level
A-54950High
HeLa70Moderate

The results indicated that the compound effectively inhibited cell growth, with a notable morphological deformation observed in treated cells. Molecular docking studies further supported its potential as an inhibitor of key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of bromine and chlorine atoms, along with the methoxy group, significantly influences its pharmacological profile. The SAR studies suggest that:

  • Bromine and Chlorine Substituents : Enhance lipophilicity and receptor binding affinity.
  • Methoxy Group : Contributes to neuroprotective effects by modulating neurotransmitter systems.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Neuroprotective Study : A series of benzofuran derivatives were synthesized and evaluated for their ability to protect neurons from excitotoxic damage. Compounds with specific substitutions were found to be significantly more effective than others .
  • Anticancer Evaluation : The anticancer potential was assessed through in vitro assays against various cancer cell lines, revealing promising cytotoxic effects and mechanisms involving apoptosis induction .

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